molecular formula C19H16N2O4S2 B2450754 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2097866-65-2

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2450754
CAS No.: 2097866-65-2
M. Wt: 400.47
InChI Key: IWAVGMZHMJCPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c22-17(10-21-14-4-1-2-5-15(14)25-18(21)23)20-12-19(24,13-7-9-26-11-13)16-6-3-8-27-16/h1-9,11,24H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAVGMZHMJCPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including thiophene and oxobenzoxazole moieties. Its molecular formula is C15H14N2O3S2C_{15}H_{14}N_2O_3S_2, and it has a molecular weight of 310.4 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and oxobenzoxazole frameworks. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

Cell LineIC50 Value (μM)Reference
HepG-24.37 ± 0.7
A-5498.03 ± 0.5
MDA-MB-231Not specified

These findings indicate that the compound may inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has indicated that thiophene derivatives exhibit activity against a range of microbial pathogens, making them candidates for further investigation in antimicrobial drug development. The exact mechanisms are still under study but may involve disruption of microbial cell membranes or interference with metabolic processes.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial survival.
  • Interaction with DNA/RNA : Some studies suggest that such compounds may interfere with nucleic acid synthesis, leading to reduced cell viability.
  • Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell cycle progression and apoptosis.

Case Studies

Several case studies have focused on the biological evaluation of thiophene-based compounds:

  • Study on HepG-2 Cell Line : A derivative demonstrated significant cytotoxicity with an IC50 value indicating strong potential as an anticancer agent.
    "The results showed that the compound exhibited promising activities against HepG-2 cells" .
  • Antimicrobial Screening : Various thiophene derivatives were screened for antibacterial activity, with some showing effective inhibition against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Example Synthetic Pathway

  • Formation of Thiophene Derivative : Start with thiophene compounds and react them with acetic anhydride to form acetamides.
  • Oxazolone Formation : React with appropriate isocyanates to form oxazolones.
  • Hydroxylation : Use reagents like lithium aluminum hydride to introduce the hydroxyl group at the desired position.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer activities. For instance, a related compound demonstrated potent inhibition against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, suggesting that N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide may also possess similar properties due to structural analogies.

Antimicrobial Properties

Thiophene derivatives have shown promising antimicrobial activities against various pathogens. In vitro studies have suggested that compounds with similar structures can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents.

Enzyme Inhibition

Molecular docking studies indicate that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for treating inflammatory diseases. The binding affinity and interaction modes with target enzymes need to be explored through computational methods to predict efficacy.

Case Study 1: Anticancer Activity

In a study published in Drug Design, Development and Therapy, researchers synthesized a series of thiophene derivatives and evaluated their anticancer potential against HepG-2 cells. The study found that certain modifications in the thiophene structure led to increased cytotoxicity, indicating the importance of structural features in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-based compounds. The results demonstrated that derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of thiophene derivatives using carbodiimide-based agents (e.g., EDC) in dichloromethane under controlled temperatures (273 K) to form intermediates.
  • Step 2 : Purification via solvent extraction (e.g., dichloromethane/ice-cold HCl) and recrystallization (methanol/acetone mixtures) to isolate the final product .
  • Key Considerations : Optimize stoichiometry of thiophene-2-carboxylic acid and aminothiazole derivatives to minimize byproducts.

Q. How can the molecular structure of this compound be experimentally characterized?

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL) for refining crystal structures, resolving hydrogen bonding patterns (e.g., N–H⋯N interactions), and determining dihedral angles between aromatic rings .
  • Spectroscopy : Confirm functional groups via IR (amide C=O stretch ~1650 cm⁻¹) and validate purity using ¹H/¹³C NMR (e.g., thiophene proton signals at δ 6.8–7.4 ppm) .

Q. What computational methods are suitable for predicting its electronic properties?

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces. Basis sets like 6-31G(d) are recommended for accuracy .
  • Correlation Energy Models : Use Colle-Salvetti-type formulas to estimate electron correlation effects, critical for understanding reactivity and charge distribution .

Advanced Research Questions

Q. How can conflicting spectroscopic and computational data be resolved during structural analysis?

  • Cross-Validation : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest solvent effects or crystal packing forces .
  • Dynamic NMR : Investigate conformational flexibility (e.g., thiophene ring rotation) causing signal splitting in solution-phase NMR .

Q. What strategies improve synthetic yield and purity in multi-step reactions?

  • Solvent Optimization : Replace dichloromethane with THF for better solubility of intermediates.
  • Temperature Control : Use microwave-assisted synthesis to accelerate coupling steps (e.g., 50°C, 30 min) while reducing decomposition .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) after recrystallization to remove trace impurities .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoxazolone ring to modulate electron density and binding affinity .
  • Biological Assays : Test inhibition of enzymes like peptide deformylase (PDF) using hydroxamic acid derivatives, measuring IC₅₀ values via spectrophotometry .

Q. What intermolecular interactions dominate crystallization behavior?

  • Hydrogen Bonding : Analyze R₂²(8) motifs in crystal lattices (e.g., N–H⋯N between acetamide and thiazole groups) using Mercury software .
  • π-π Stacking : Quantify face-to-face interactions between thiophene/benzoxazolone rings via Hirshfeld surface analysis .

Methodological Notes

  • Data Contradictions : If DFT-predicted dipole moments conflict with experimental dielectric constants, re-evaluate solvent effects or use polarizable continuum models (PCM) .
  • Safety Protocols : Handle thiophene derivatives under inert atmospheres (N₂/Ar) to prevent oxidation to sulfoxides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.